The molecular structure of this compound is quite complex, with several functional groups present. These include a pyrrolo[3,2-d]pyrimidin-2-yl ring system, a thioacetamide group, and phenyl and 4-methoxyphenyl substituents . The presence of these groups suggests that the compound could have interesting chemical and biological properties .
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as molecular weight, XLogP (a measure of lipophilicity), hydrogen bond donor and acceptor counts, rotatable bond count, exact mass, and monoisotopic mass can be computed .
N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity, particularly in the development of pharmaceutical agents targeting various diseases. The molecular formula of this compound is , and it has a molecular weight of approximately 497.01 g/mol. The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple synthetic steps that introduce various functional groups. While specific synthetic pathways for this exact compound may not be widely documented, compounds with similar structures are often synthesized through methods that include:
Technical details regarding the reaction conditions, such as temperature and catalysts, would depend on the specific reagents used in each step.
The molecular structure of N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can be represented using various chemical notation systems:
InChI=1S/C25H25ClN4O3S/c1-3-4-12-30-24(32)23...
This representation provides a unique identifier for the compound's structure based on its atomic composition and connectivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Canonical SMILES | CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
The chemical reactivity of N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can be explored through various reactions typical of its functional groups:
These reactions are essential for understanding the compound's stability and potential transformations in biological systems.
The mechanism of action for N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is likely related to its interaction with specific biological targets such as enzymes or receptors. Compounds with similar structures have been shown to modulate biological pathways by inhibiting key enzymes involved in disease processes. For example:
Quantitative data regarding binding affinities and IC50 values would be necessary to fully characterize its mechanism.
The physical properties of N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyldihydro-pyrrolo[3,2-d]pyrimidin - 2 - yl ) thio ) acetamide include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as thioether and amide.
N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo - 7 - phenyl - 4 , 5 - dihydro - 3H - pyrrolo [ 3 , 2 - d ] pyrimidin - 2 - yl ) thio ) acetamide has potential applications in several scientific fields:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0